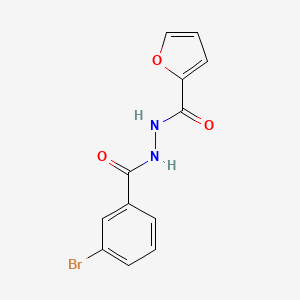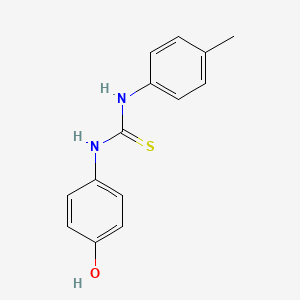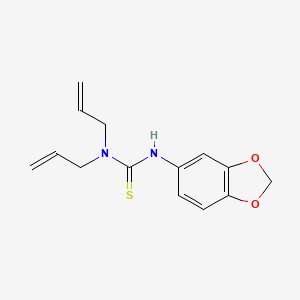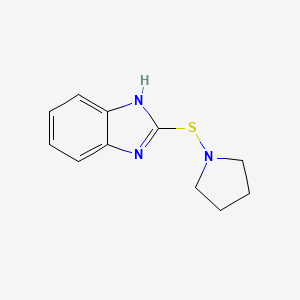![molecular formula C18H12ClN3OS B5736271 4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B5736271.png)
4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound, which includes a phenylimidazo[2,1-b][1,3]thiazole core, contributes to its wide range of applications in medicinal chemistry and drug development .
Preparation Methods
The synthesis of 4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 6-phenylimidazo[2,1-b][1,3]thiazole-5-amine under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerase II . The compound binds to the DNA-topoisomerase II complex, leading to the formation of DNA double-strand breaks and subsequent cell death .
Comparison with Similar Compounds
4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
Levamisole: A well-known imidazo[2,1-b][1,3]thiazole derivative used as an immunomodulatory agent.
2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b][1,3]thiazole: Another derivative with significant biological activities, including antifungal and antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-14-8-6-13(7-9-14)17(23)21-16-15(12-4-2-1-3-5-12)20-18-22(16)10-11-24-18/h1-11H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPSPOVMBILJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({2-[(4-chlorophenyl)thio]acetyl}amino)phenyl acetate](/img/structure/B5736190.png)
![CYCLOBUTYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5736199.png)

![N'-{[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5736211.png)
![1-[(4-Fluoroanilino)methyl]pyrrolidine-2,5-dione](/img/structure/B5736224.png)

![4-[(4E)-4-[(4-ethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B5736237.png)
![7-(4-Methoxyphenyl)-5-methyl-2-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B5736249.png)
![2,5-dichloro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide](/img/structure/B5736257.png)
![[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5736266.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5736285.png)
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-methylbenzenecarboximidamide](/img/structure/B5736286.png)

